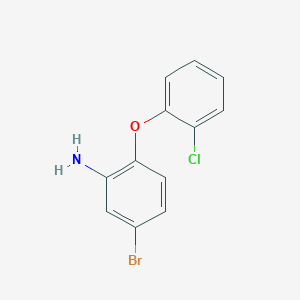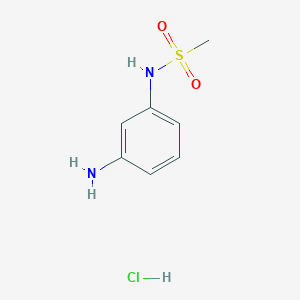![molecular formula C11H18ClNO B3145319 [2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride CAS No. 57163-22-1](/img/structure/B3145319.png)
[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride” is represented by the linear formula: C11 H17 N O . Cl H . The InChI code for this compound is 1S/C11H17NO.ClH/c1-3-10-6-4-5-7-11 (10)13-9-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 215.72 . It is a solid at room temperature .Scientific Research Applications
Synthesis and Chemical Properties
Synthesis Techniques : The compound has been utilized in studies focusing on its synthesis and chemical properties. For instance, Liu Bing-zh (2013) explored the polymerization and cyclization reactions involving related compounds, emphasizing the significance of solvent and acid concentration, reaction time, and temperature in synthesis processes (Liu Bing-zh, 2013).
Structural Analysis Using Powder Diffraction : Research by Lasocha et al. (2006) used powder diffractometry to investigate the structural properties of similar organic hydrochlorides, highlighting the relevance of this approach in understanding the molecular arrangement of such compounds (Lasocha, Gaweł, & Lasocha, 2006).
Applications in Material Science and Biochemistry
Amphiphilic Polyphosphazenes as Membrane Materials : Research by Allcock et al. (1988) investigated amphiphilic mixed-substituent polyphosphazenes, closely related to the compound , for their potential use as membrane materials in biomedical applications. This study suggests possible utility in fields requiring specific membrane-forming properties (Allcock, Gebura, Kwon, & Neenan, 1988).
Radiation Cross-linking in Biomedical Research : The same study by Allcock et al. also highlighted the capacity of these compounds for radiation-induced cross-linking, a property that could be exploited in various biomedical research contexts (Allcock, Gebura, Kwon, & Neenan, 1988).
Spectroscopy and Analytical Chemistry
Raman Spectroscopy for Molecular Analysis : Edsall's study in 1937 utilized Raman spectroscopy for analyzing methylated amines and their corresponding hydrochlorides, demonstrating the applicability of spectroscopic techniques in the detailed molecular analysis of compounds like [2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride (Edsall, 1937).
In Situ Fluorescent Labeling : Ma, Jarzak, and Thiemann (2001) developed a fluorescent labeling probe for methylamine, showcasing a method for in situ monitoring of highly volatile amines. This highlights the potential for using derivatives of this compound in fluorescent labeling and analytical chemistry (Ma, Jarzak, & Thiemann, 2001).
Safety and Hazards
properties
IUPAC Name |
2-(2-ethylphenoxy)-N-methylethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-3-10-6-4-5-7-11(10)13-9-8-12-2;/h4-7,12H,3,8-9H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUALXUZGWVFBJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OCCNC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![6-Acetyl-8-cyclopentyl-5-methyl-2-[[5-(4-methylpiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B3145309.png)


